![molecular formula C14H12N2O2S B2366022 (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid CAS No. 68347-94-4](/img/structure/B2366022.png)

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

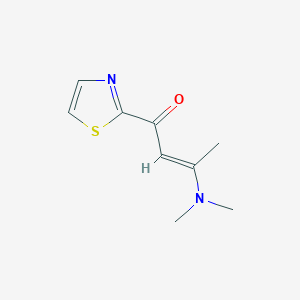

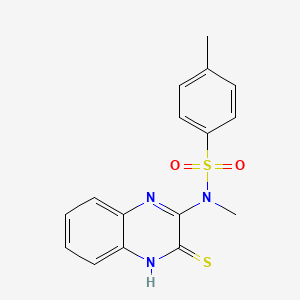

“(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” is a chemical compound with a molecular weight of 245.33 . It’s a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their various pharmaceutical activities .

Synthesis Analysis

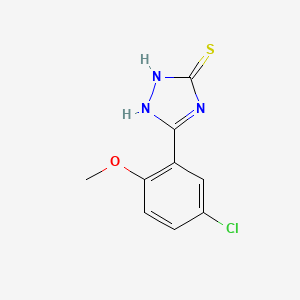

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the use of a predecessor molecule. For instance, a compound named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety .Molecular Structure Analysis

The molecular structure of “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” can be analyzed using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR . The exact structure would depend on the specific synthesis process and the resulting isomers.Chemical Reactions Analysis

The chemical reactions involving “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” would depend on the specific conditions and reactants used. In general, imidazo[2,1-b]thiazole derivatives can undergo various reactions to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” can be determined using various analytical techniques. For instance, its melting point, solubility, and spectral data can be obtained .科学的研究の応用

Medicinal Chemistry and Drug Development

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid: serves as a promising scaffold for drug development. Imidazo[2,1-B]thiazoles are fused bicyclic heterocycles widely utilized in medicinal chemistry. Key features include:

- Synthesis Method : Researchers have developed an effective multi-step synthesis method for producing imidazo[2,1-B]thiazol-3-YL derivatives, achieving impressive yields (93% to 97%).

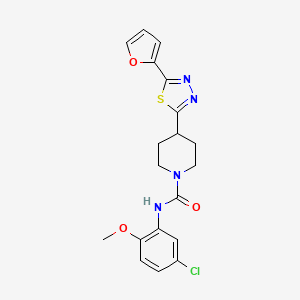

Anti-Proliferative Activities in Cancer Cells

- Compound : Imidazo[2,1-B]thiazole-guanylhydrazone derivatives derived from this scaffold exhibit potent anti-proliferative activities against various cancer cell lines. These compounds are considered promising leads for cancer therapy.

Targeting the PI3K-AKT Pathway

Safety and Hazards

将来の方向性

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets .

Mode of Action

It’s known that the compound undergoes an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the compound is stable at a storage temperature of 28°c .

特性

IUPAC Name |

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)12-7-16-11(6-13(17)18)8-19-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXWJRQCXKXWKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)